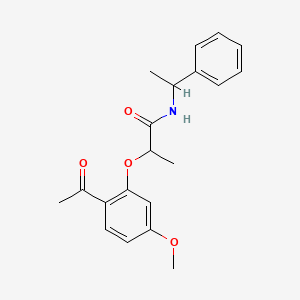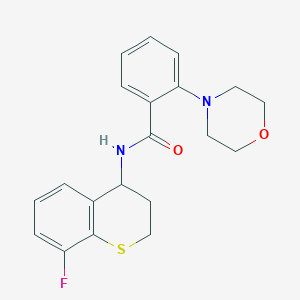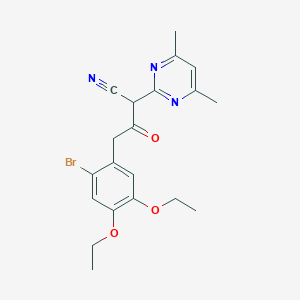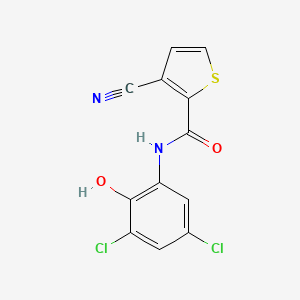
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MPAP, and it has been found to have potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of MPAP involves the inhibition of various enzymes, such as monoamine oxidase, which are involved in the progression of various diseases. MPAP also acts as a potent antioxidant, which helps to prevent oxidative damage to cells and tissues. MPAP has been found to have potential neuroprotective effects, which may help to prevent the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
MPAP has been found to have various biochemical and physiological effects. MPAP has been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep. MPAP has also been found to increase the levels of various antioxidants, such as glutathione, which helps to prevent oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAP has several advantages for lab experiments. MPAP is a relatively stable compound, which makes it easy to handle and store. MPAP is also readily available in the market, which makes it easy to obtain. However, MPAP also has some limitations for lab experiments. MPAP is a relatively expensive compound, which may limit its use in certain experiments. MPAP also has limited solubility in water, which may make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of MPAP in scientific research. One of the most significant future directions is in the development of novel therapeutics for various diseases, such as Alzheimer's disease and Parkinson's disease. MPAP has been found to have potential therapeutic effects in these diseases, and further research is needed to explore its full potential. Another future direction is in the development of new synthetic methods for the production of MPAP, which may help to reduce the cost of the compound and make it more readily available for research. Finally, future research may also focus on the optimization of the biochemical and physiological effects of MPAP, which may help to improve its therapeutic potential.
Métodos De Síntesis
The synthesis method of MPAP involves the reaction of 2-(3-methylpyrazol-1-yl)aniline with pyridine-2-carbaldehyde in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
MPAP has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of MPAP is in the field of medicine. MPAP has been found to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. MPAP has been shown to inhibit the activity of enzymes, such as monoamine oxidase, which are involved in the progression of these diseases.
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-13-9-11-20(19-13)16-8-3-2-7-15(16)18-12-14-6-4-5-10-17-14/h2-11,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAQTJILVRHIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)



![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)

![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
